Product packaging for 3-Bromo-6-chloropyrazine-2-carboxylic acid(Cat. No.:CAS No. 1260773-60-1)

3-Bromo-6-chloropyrazine-2-carboxylic acid

Cat. No.: B1375970
CAS No.: 1260773-60-1
M. Wt: 237.44 g/mol
InChI Key: AFCNZNOFVBISIG-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyrazine-2-carboxylic acid (CID: 71464147) is a multifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C5H2BrClN2O2 . The compound features a carboxyl group, as well as bromo and chloro substituents on its pyrazine core, providing three distinct sites for selective functionalization and metal-halogen exchange reactions. This makes it a valuable precursor for constructing complex molecules, including active pharmaceutical ingredients (APIs) and functional materials . Researchers can utilize this scaffold to develop novel compounds for screening campaigns or to optimize lead structures. The compound must be handled with care, and it is recommended to consult the Safety Data Sheet (SDS) prior to use. This product is intended for laboratory research purposes only and is strictly not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClN2O2 B1375970 3-Bromo-6-chloropyrazine-2-carboxylic acid CAS No. 1260773-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-4-3(5(10)11)9-2(7)1-8-4/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCNZNOFVBISIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855926
Record name 3-Bromo-6-chloropyrazine-2-carboxylic acid
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Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260773-60-1
Record name 3-Bromo-6-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloropyrazine-2-carboxylic acid
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Synthetic Methodologies for 3 Bromo 6 Chloropyrazine 2 Carboxylic Acid and Its Precursors

Established Synthetic Routes to Pyrazine-2-carboxylic Acids

Pyrazine (B50134) and its derivatives are a significant class of nitrogen-containing aromatic heterocyclic compounds found in nature and synthesized for various applications, including pharmaceuticals and flavorings. researchgate.netnih.gov The synthesis of the pyrazine core and its subsequent functionalization to produce carboxylic acids are well-established processes in organic chemistry.

Classical Approaches for Pyrazine Ring Formation and Functionalization

Historically, the formation of the pyrazine ring is often achieved through condensation reactions. A common method involves the reaction of ethylenediamine with α-dicarbonyl compounds. nih.gov Another standard protocol is the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines. nih.gov While effective, many classical methods can involve multiple steps and generate significant waste. nih.gov

Modern approaches have focused on developing more efficient and environmentally benign syntheses. For instance, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-disubstituted pyrazines, with hydrogen gas and water as the only byproducts. nih.gov

Synthesis of Pyrazine-2-carboxylic Acid

A primary precursor to many functionalized pyrazines is Pyrazine-2-carboxylic acid. One established route to this compound and its derivatives, such as 2,3-Pyrazinedicarboxylic acid, involves the oxidation of quinoxaline. orgsyn.org Quinoxaline itself can be prepared by reacting glyoxal with o-phenylenediamine. orgsyn.org The subsequent oxidation of quinoxaline, for example using potassium permanganate, cleaves the benzene ring to form the pyrazine dicarboxylic acid, which can then be selectively decarboxylated. orgsyn.org

Another common pathway to Pyrazine-2-carboxylic acid involves the hydrolysis of 2-cyanopyrazine. The cyano group can be introduced onto the pyrazine ring through various methods, and its subsequent hydrolysis under acidic or basic conditions yields the desired carboxylic acid. This method is often utilized in industrial settings. 2-cyanopyrazine is a liquid at room temperature but can solidify in winter and is susceptible to hydrolysis of the cyano group. google.com

The direct conversion of pyrazine-2-carboxylic acid to its acid chloride using reagents like thionyl chloride in the presence of dimethylformamide provides a reactive intermediate for further derivatization, such as amide formation. prepchem.comrjpbcs.comnih.gov

Starting MaterialKey ReagentsProductReference
QuinoxalinePotassium Permanganate2,3-Pyrazinedicarboxylic acid orgsyn.org
Pyrazine-2-carboxylic acidThionyl Chloride, Dimethylformamide2-Pyrazine carboxylic acid chloride prepchem.com
2-CyanopyrazineAcid or Base (Hydrolysis)Pyrazine-2-carboxylic acid google.com

Targeted Synthesis of Halogenated Pyrazine Carboxylic Acids

The introduction of halogen atoms onto the pyrazine ring is crucial for creating intermediates like 3-bromo-6-chloropyrazine-2-carboxylic acid. These halogens provide reactive handles for further chemical modifications.

Synthesis of 6-Chloropyrazine-2-carboxylic Acid

The synthesis of 6-Chloropyrazine-2-carboxylic acid is a key step towards the final target molecule. A common precursor for this synthesis is 3-aminopyrazine-2-carboxylic acid or its esters. For example, 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester can be reacted with ammonia in the presence of a solvent like dimethyl sulfoxide (DMSO) to produce 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester. google.com While this specific example leads to a diamino product, related Sandmeyer-type reactions (diazotization followed by halide substitution) on aminopyrazines are a standard method for introducing chloro- and bromo-substituents.

Specific Methods for Introducing Halogens onto the Pyrazine Ring

The highly electron-deficient nature of the pyrazine system allows for nucleophilic aromatic substitution to be a successful method for functionalizing halogenated pyrazines. rsc.org However, direct electrophilic halogenation requires careful control of regioselectivity.

Regioselective Bromination of Pyrazine Derivatives

The final step in the synthesis of this compound is the regioselective introduction of a bromine atom at the 3-position of the 6-chloropyrazine-2-carboxylic acid precursor. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. mdpi.com The regioselectivity of this reaction on a substituted pyrazine ring is dictated by the electronic effects of the existing substituents (the chloro and carboxylic acid groups).

A scalable process for a related compound involves the diazotization and bromination of 3-amino-6-chloropyrazine-2-formic ether to obtain 3-bromo-6-chloropyrazine-2-formic ether, which is then hydrolyzed to the target acid. google.com This highlights a common strategy where an amino group is used as a directing group and is later replaced by a bromine atom via a diazonium salt intermediate. This provides high regioselectivity.

PrecursorKey TransformationReagentsProductReference
3-Amino-6-chloropyrazine-2-formic etherDiazotization and BrominationNaNO₂, HBr/CuBr3-Bromo-6-chloropyrazine-2-formic ether google.com
3-Bromo-6-chloropyrazine-2-formic etherHydrolysisAlkali (e.g., NaOH)This compound google.com

Advanced Synthetic Methodologies for this compound

The construction of the highly substituted this compound molecule necessitates the use of advanced synthetic methods that allow for precise control over the introduction of multiple functional groups.

Multi-component Reactions for Pyrazine Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex heterocyclic scaffolds like pyrazines by combining three or more reactants in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of a three-component reaction used to synthesize fused pyrazine systems, such as imidazo[1,2-a]pyrazines. researchgate.net This reaction typically involves the condensation of an aminoazine, an aldehyde, and an isocyanide. researchgate.net While not directly yielding this compound, MCRs provide a powerful tool for assembling the core pyrazine structure, which can then be further modified. The development of MCRs for pyrazoles and other diazines highlights the potential of this strategy for creating polysubstituted N-heterocycles from simple starting materials. beilstein-journals.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions in Halogenated Pyrazine Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyrazines. rsc.org Given the prevalence of halogenated pyrazines as synthetic intermediates, these reactions provide a robust platform for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgtandfonline.com The reactivity of the C-halogen bond in these reactions typically follows the order C-I > C-Br >> C-Cl, allowing for selective couplings. mdpi.com

Several classical palladium-catalyzed reactions have been successfully applied to halogenated pyrazines:

Suzuki-Miyaura Coupling : This reaction couples a halogenated pyrazine with an aryl or heteroaryl boronic acid. It has been used in the synthesis of various pyrazine-containing compounds, including the double Suzuki–Miyaura coupling of 2,5-dibromopyrazine with a 3-borylindole. nih.govrsc.org

Sonogashira Coupling : This reaction forms a Csp²-Csp bond by coupling a halo-pyrazine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com

Heck Coupling : This reaction involves the coupling of a halogenated pyrazine with an alkene. rsc.org

Kumada–Corriu Coupling : A nickel-catalyzed Kumada–Corriu cross-coupling has been effectively used to react 2-chloropyrazine with a Grignard reagent, affording a trisubstituted pyrazine in high yield. nih.gov

These reactions are fundamental in the decoration of the pyrazine ring, enabling the introduction of a wide array of substituents necessary for building complex molecules like this compound. dntb.gov.ua

Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyrazines
Reaction NameCatalyst/Co-catalystCoupling PartnersBond FormedReference
Suzuki-MiyauraPalladium-phosphine complexesHalogenated Pyrazine + Aryl Boronic AcidC-C (Aryl) rsc.org
Kumada–CorriuNickel2-Chloropyrazine + Grignard ReagentC-C (Alkyl) nih.gov
SonogashiraPalladium / Copper(I)Halogenated Pyrazine + Terminal AlkyneC-C (Alkynyl) mdpi.com
C-H/C-H Cross-CouplingPalladium(II) acetateIndole + Pyrazine-N-oxideC-C (Aryl) nih.gov

Green Chemistry Approaches in the Synthesis of Halogenated Pyrazines

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to pyrazine derivatives. One promising area is the use of biocatalysis. For instance, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in a continuous-flow system. nih.gov This biocatalytic approach avoids the use of hazardous reagents like thionyl chloride and toxic solvents often employed in traditional amide bond formation. nih.gov

Other green approaches focus on one-pot syntheses that reduce waste and energy consumption. A simple, cost-effective, and environmentally friendly one-pot method for preparing pyrazine derivatives involves the reaction of 1,2-diketo compounds with 1,2-diamines using a catalytic amount of potassium tert-butoxide at room temperature, which avoids harsher conditions or the need for an external oxidizing agent. researchgate.net The use of sustainable solvents, such as eucalyptol, has also been explored in multicomponent reactions for synthesizing related heterocyclic structures. researchgate.net

Challenges and Innovations in the Synthesis of Polysubstituted Pyrazines

The primary challenge in the synthesis of polysubstituted pyrazines is the electron-deficient character of the heterocyclic ring. This property deactivates the ring towards electrophilic aromatic substitution, making the direct introduction of substituents difficult. nih.govacs.org

To overcome this challenge, several innovative strategies have been developed:

Directed Ortho-Metalation (DoM) : This technique uses a directing group to guide the deprotonation of a C-H bond at a specific position by a strong base. The resulting metallated intermediate can then react with various electrophiles to introduce substituents with high regioselectivity.

C-H Functionalization : More recent innovations focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Iron-catalyzed and palladium-catalyzed C-H functionalization reactions have been developed to couple pyrazines with organoboron agents or other aromatic systems. nih.gov For example, palladium(II)-acetate has been used to catalyze the C-H/C-H cross-coupling between an indole and a pyrazine-N-oxide. nih.gov

Acceptorless Dehydrogenative Coupling : Manganese pincer complexes have been shown to catalyze the formation of pyrazines through the acceptorless dehydrogenative coupling of β-amino alcohols, offering an alternative and efficient route to the pyrazine core. acs.orgnih.gov

These advanced methodologies provide powerful solutions to the inherent challenges of pyrazine chemistry, enabling the controlled and efficient synthesis of complex, polysubstituted derivatives.

Reactivity and Transformations of 3 Bromo 6 Chloropyrazine 2 Carboxylic Acid

Reactivity of the Pyrazine (B50134) Core

The pyrazine ring is a six-membered heteroaromatic compound containing two nitrogen atoms at positions 1 and 4. This structure results in an electron-deficient (π-deficient) aromatic system, as the electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect. This inherent electronic property is the primary determinant of the pyrazine core's reactivity. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on Pyrazines

Electrophilic aromatic substitution (EAS) is a class of reactions in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the pyrazine ring is highly resistant to such reactions. thieme-connect.deresearchgate.net The two nitrogen atoms significantly deactivate the ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic than benzene. researchgate.netscribd.com

Furthermore, electrophilic substitution reactions are often carried out in strong acidic conditions. In such media, the basic nitrogen atoms of the pyrazine ring become protonated, acquiring a positive charge. This further intensifies the electron-withdrawing nature of the ring, leading to even greater deactivation. thieme-connect.de Consequently, direct nitration, sulfonation, halogenation, or Friedel-Crafts reactions on an unsubstituted pyrazine ring are generally not feasible under standard conditions. thieme-connect.de Successful electrophilic substitution typically requires the presence of strong electron-donating (activating) groups on the pyrazine ring or the use of pyrazine N-oxides to increase the ring's electron density. thieme-connect.deresearchgate.net

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazines

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.de This is particularly true when the ring is substituted with good leaving groups, such as halogens. Halopyrazines are generally more reactive towards nucleophiles than their corresponding halopyridine counterparts. thieme-connect.de

The SNAr reaction on halogenated pyrazines proceeds through a well-established two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the halogen. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.commdpi.com The presence of the electronegative nitrogen atoms in the pyrazine ring, along with other electron-withdrawing substituents, helps to stabilize this anionic intermediate, thereby facilitating the reaction. mdpi.comnih.gov In the second step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored.

Selective Displacement of Bromine and Chlorine Atoms

In 3-bromo-6-chloropyrazine-2-carboxylic acid, the pyrazine ring possesses two different halogen substituents, raising the question of regioselectivity in nucleophilic substitution. The outcome of which halogen is displaced depends on a balance of two primary factors:

Carbon Electrophilicity (Addition Step): The rate-determining step in most SNAr reactions is the initial nucleophilic attack. This step is accelerated by a greater partial positive charge on the carbon atom bonded to the halogen. Since chlorine is more electronegative than bromine, the C-Cl bond is more polarized than the C-Br bond. This makes the carbon atom at the 6-position more electrophilic and thus more susceptible to nucleophilic attack. This "element effect" often leads to a reactivity order of F > Cl > Br > I in SNAr reactions. masterorganicchemistry.comnih.govyoutube.com

Leaving Group Ability (Elimination Step): The second step involves the cleavage of the carbon-halogen bond. The stability of the departing halide ion and the strength of the C-X bond influence the ease of this step. In terms of leaving group ability, the trend is I > Br > Cl > F, which is related to C-X bond strength and the polarizability of the halide.

For SNAr reactions on activated aryl halides, the first step (nucleophilic attack) is generally rate-limiting. Therefore, the greater electrophilicity of the carbon attached to chlorine would suggest a preference for substitution at the 6-position. However, the reactivity difference between chlorine and bromine as leaving groups in SNAr can be small, and the precise selectivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions. masterorganicchemistry.comnih.gov Without specific experimental data for this substrate, predicting the exact regioselectivity remains complex, though attack at the C6-Cl position is often favored.

Influence of Carboxylic Acid Group on Nucleophilic Attack

The carboxylic acid group (-COOH) at the 2-position is a strong electron-withdrawing group and plays a significant role in activating the pyrazine ring for nucleophilic attack. Its influence is most pronounced on the substituents located ortho and para to it. youtube.com

In this compound, the carboxylic acid group is ortho to the bromine atom at the 3-position. When a nucleophile attacks this position, the resulting negative charge in the Meisenheimer intermediate can be delocalized not only onto the ring nitrogen atoms but also onto the carbonyl oxygen of the carboxylic acid group. This additional resonance stabilization makes the intermediate significantly more stable, thereby lowering the activation energy for its formation and accelerating the rate of substitution at the ortho position.

Conversely, the carboxylic acid group is meta to the chlorine atom at the 6-position. A nucleophilic attack at C6 does not allow for direct resonance delocalization of the negative charge onto the carboxylic acid group. While the -COOH group still exerts a deactivating inductive effect, it does not provide the powerful resonance stabilization that it offers for an attack at the ortho C3 position. Therefore, the carboxylic acid group strongly activates the bromine at C3 for displacement.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives, such as esters, acid halides, and amides.

Amidation Reactions for Pyrazine-2-carboxamides

The conversion of the carboxylic acid group of this compound into an amide (a pyrazine-2-carboxamide) is a common and important transformation. Amides are often key structural motifs in pharmacologically active molecules. nih.govbohrium.com The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures to drive off the water molecule formed. mdpi.comencyclopedia.pub

Therefore, the amidation is typically carried out by first "activating" the carboxylic acid. A widely used and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is commonly achieved by treating the pyrazine-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.com The resulting acyl chloride is highly electrophilic and reacts readily with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the desired amide. nih.govnih.gov

Alternatively, various coupling agents can be used to facilitate the direct condensation of the carboxylic acid and amine under milder conditions.

The table below summarizes examples of amidation reactions performed on related pyrazine-2-carboxylic acids, illustrating the general conditions used.

Esterification and Other Carboxylic Acid Derivatizations

The carboxylic acid moiety of this compound serves as a versatile handle for the introduction of various functional groups through esterification and other derivatizations. These reactions are fundamental in modifying the compound's solubility, and reactivity, and for introducing specific molecular fragments.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed to convert this compound into its corresponding esters. This typically involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The equilibrium of this reaction is generally driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Beyond simple esters, the carboxylic acid can be converted into more reactive intermediates to facilitate the formation of other derivatives, such as amides. A common strategy involves the initial conversion of the carboxylic acid to its corresponding acid chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromo-6-chloropyrazine-2-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a wide range of amines to afford the corresponding amides. This two-step process of acid chloride formation followed by amidation is a widely used and efficient method for creating robust amide bonds. Studies have shown the successful condensation of substituted pyrazine-2-carboxylic acid chlorides with various anilines to yield a series of amide derivatives.

The table below summarizes common derivatization reactions of the carboxylic acid group.

DerivativeReagents and ConditionsProduct
Methyl EsterMethanol (CH₃OH), H₂SO₄ (catalyst), heatMethyl 3-bromo-6-chloropyrazine-2-carboxylate
Ethyl EsterEthanol (C₂H₅OH), H₂SO₄ (catalyst), heatEthyl 3-bromo-6-chloropyrazine-2-carboxylate
Acid ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride, heat3-Bromo-6-chloropyrazine-2-carbonyl chloride
Amide1. SOCl₂ or Oxalyl chloride2. Amine (R-NH₂)N-substituted-3-bromo-6-chloropyrazine-2-carboxamide

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from pyrazine-2-carboxylic acids can be a challenging transformation due to the electronic nature of the pyrazine ring. However, specific pathways can be utilized to achieve this, often leading to valuable synthetic intermediates.

A significant decarboxylative pathway for this compound involves the Curtius rearrangement. This reaction provides a method for the conversion of a carboxylic acid to a primary amine with the loss of the carboxyl carbon. The process is initiated by converting the carboxylic acid into an acyl azide. This intermediate then undergoes thermal or photochemical rearrangement to an isocyanate, with the concomitant loss of nitrogen gas. The resulting isocyanate can be subsequently trapped with various nucleophiles. For instance, hydrolysis of the isocyanate yields a primary amine and carbon dioxide, effectively achieving decarboxylative amination.

A notable application of this pathway is the synthesis of 2-amino-3-bromo-6-chloropyrazine. In a patented process, this compound is rearranged using diphenyl phosphorazidate (DPPA) to form an intermediate which is then converted to the corresponding amino-pyrazine derivative. rsc.org This transformation highlights a strategic use of a decarboxylation-related rearrangement to introduce an amino group onto the pyrazine ring.

The general steps of the Curtius rearrangement are outlined below:

StepTransformationIntermediate/Product
1Carboxylic acid to Acyl azide3-Bromo-6-chloropyrazine-2-carbonyl azide
2Rearrangement with N₂ loss3-Bromo-6-chloropyrazin-2-yl isocyanate
3Hydrolysis2-Amino-3-bromo-6-chloropyrazine

Strategic Functionalization of the Pyrazine Ring System

The pyrazine ring in this compound is electron-deficient, a characteristic that significantly influences its reactivity. This property makes it susceptible to certain types of reactions while disfavoring others. Strategic functionalization of this ring system is crucial for building molecular complexity.

C-H Functionalization Strategies for Pyrazines

Direct C-H functionalization of pyrazines is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. For electron-deficient systems like the pyrazine ring, palladium-catalyzed C-H activation/arylation reactions have been developed. These reactions typically involve the use of a palladium catalyst, a ligand, and a base to couple the pyrazine with an aryl halide or another coupling partner. The inherent electron deficiency of the pyrazine ring can facilitate these transformations. While specific examples for this compound are not extensively documented, the principles of C-H functionalization of halogenated pyrazines are applicable. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents.

Dearomatization Reactions of Pyrazines

Dearomatization reactions disrupt the aromaticity of the pyrazine ring to create saturated or partially saturated heterocyclic structures, which are valuable scaffolds in medicinal chemistry. Given the high resonance stability of the pyrazine ring, these reactions often require activation of the substrate or the use of potent reagents. Strategies for the dearomatization of pyrazines include reactions with organolithium reagents, reduction with dissolving metals, and catalytic hydrogenation under forcing conditions. The presence of electron-withdrawing groups, such as the halogens and the carboxylic acid on this compound, can facilitate nucleophilic addition reactions that may lead to dearomatized intermediates.

Radical Reactions and Their Application in Pyrazine Functionalization

Radical reactions offer a complementary approach to the functionalization of pyrazine rings. The electron-deficient nature of the pyrazine nucleus makes it a suitable substrate for radical nucleophilic substitution reactions. For instance, Minisci-type reactions, which involve the addition of a radical to a protonated heteroaromatic compound, can be a viable strategy for introducing alkyl or acyl groups. The regioselectivity of such radical additions would be governed by the electronic and steric effects of the substituents on the this compound ring.

Cascade Reactions and One-Pot Syntheses Involving this compound

While specific, well-documented cascade or one-pot reactions commencing directly from this compound are not prevalent in the reviewed literature, the multifunctional nature of this compound makes it a promising candidate for the development of such efficient synthetic sequences. A hypothetical one-pot synthesis could involve, for example, an initial esterification of the carboxylic acid, followed by a selective cross-coupling reaction at one of the halogenated positions of the pyrazine ring. The differential reactivity of the bromo and chloro substituents could potentially be exploited for sequential functionalization in a single pot, thereby increasing synthetic efficiency. The development of such cascade reactions would be a valuable contribution to the synthetic chemistry of highly substituted pyrazines.

Computational and Theoretical Studies on Halogenated Pyrazine Carboxylic Acids

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular structures and electronic properties. For pyrazine (B50134) derivatives, these methods elucidate the effects of halogen substitution on the molecule's behavior.

Density Functional Theory (DFT) has become a prevalent computational method for studying the electronic structure, energetics, and reactivity of pyrazine derivatives. researchgate.net By solving the Kohn-Sham equations, DFT can provide atomic-level insights into the interactions between inhibitors and metal surfaces, for example. researchgate.net Various studies employ DFT to perform full geometry optimizations and calculate key molecular properties. nih.gov

Commonly used methodologies involve hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-31+G* or 6-311++G**. nih.govmostwiedzy.plmostwiedzy.pl Research has shown that for halogenated pyrazines, the 6-31+G* basis set is often sufficient, as its further enlargement does not significantly alter the results. mostwiedzy.plmostwiedzy.pl These calculations are instrumental in predicting molecular structure, stability, and vibrational frequencies. researchgate.netorientjchem.org DFT studies have been successfully used to verify the optimized structures of various pyrazine derivatives and their metal complexes. bendola.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic properties and reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. irjweb.comresearchgate.net

For pyrazine derivatives, the introduction of substituents significantly influences the energies of these frontier orbitals. The addition of an electronegative halogen atom, such as chlorine or bromine, tends to stabilize the molecule by lowering the orbital energies. mostwiedzy.plresearchgate.net This substitution can lead to a reduction in the electron affinity of the molecule. researchgate.net Global chemical reactivity descriptors, including chemical potential, hardness, and softness, can be estimated from the HOMO and LUMO energies to further characterize the molecule's reactivity. bendola.comirjweb.com

Table 1: Key Electronic Properties Derived from HOMO-LUMO Analysis

Parameter Description Significance
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital. Relates to the ionization potential and the molecule's tendency to donate electrons.
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and the molecule's tendency to accept electrons.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). Indicates chemical reactivity and kinetic stability. A large gap suggests high stability. irjweb.com
Chemical Hardness (η) Resistance to change in electron distribution. Calculated from the HOMO-LUMO gap; harder molecules have larger gaps.
Chemical Potential (µ) The escaping tendency of electrons from a stable system. Influences the direction of charge transfer in a reaction.

Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a visual guide to its electrophilic and nucleophilic regions. nih.gov

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and represent favorable sites for nucleophilic attack. researchgate.net For substituted amides of pyrazine-2-carboxylic acids, MEP analysis has been used to identify common features related to their cytotoxic activities. nih.gov The strongest positive potentials are often produced by hydrogen atoms of amide groups or the pyrazine ring itself. nih.gov This analysis helps in understanding intermolecular interactions and the fundamental reactive properties of the molecule. chemrxiv.org

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Maps

Color Code Electrostatic Potential Interpretation
Red Most Negative Electron-rich region; preferred site for electrophilic attack. researchgate.net
Yellow/Green Intermediate/Neutral Regions of moderate electrostatic potential.
Blue Most Positive Electron-poor region; preferred site for nucleophilic attack. researchgate.net

Computational vibrational analysis is a powerful technique used to predict the infrared (IR) and Raman spectra of molecules. By calculating harmonic vibrational frequencies using methods like DFT, researchers can assign the vibrational modes observed in experimental spectra. chemrxiv.orgmdpi.comresearchgate.net This process is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. chemrxiv.org

For pyrazine and its halogenated derivatives, theoretical calculations have been used to study the effects of chlorine substitution on the vibrational spectra. researchgate.net The pyrazine ring stretching modes are typically observed in the range of 1000-1600 cm⁻¹ in both IR and Raman spectra. researchgate.net The calculated spectra, after applying a suitable scaling factor to account for systematic errors in the computational methods, generally show excellent agreement with experimental data. orientjchem.orgacs.org The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure corresponds to a true energy minimum. orientjchem.org

Table 3: Predicted Vibrational Frequencies for Pyrazine Ring Modes

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Ring Stretching 1520 - 1565
Ring Stretching 1118 - 1225
Ring Breathing ~990 - 1015
C-H In-plane Bending 1150 - 1480
C-H Out-of-plane Bending 880 - 950

Note: Ranges are approximate and based on studies of pyrazine and its derivatives. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery and materials science is molecular docking, which predicts how a small molecule, or ligand, binds to a larger receptor molecule, such as a protein.

In silico studies, particularly molecular docking, are widely used to investigate the potential biological activity of pyrazine derivatives. jetir.orgnih.gov These studies help to rationalize biological data and provide insights into the probable mechanism of action and binding mode of these compounds with specific biological targets. nih.gov

For example, various pyrazine derivatives have been docked into the active sites of enzymes from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. jetir.orgnih.govnih.gov By predicting the binding affinities and key interactions (such as hydrogen bonds and electrostatic interactions) between the pyrazine compound and the protein's active site residues, researchers can identify promising candidates for further development. jetir.org The results of these docking studies are often expressed as a binding score, which estimates the binding affinity.

Table 4: Examples of Molecular Docking Studies on Pyrazine Derivatives

Target Protein PDB Code Organism Significance/Purpose
L,D-Transpeptidase-2 5LB1 Mycobacterium tuberculosis Inhibition of this enzyme disrupts bacterial cell wall formation. jetir.org
Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) Not Specified Mycobacterium tuberculosis A key enzyme in the synthesis of the mycobacterial cell wall. nih.gov
Lumazine Synthase 2C92 Mycobacterium tuberculosis Target for antitubercular agents. nih.gov
Human Alkaline Phosphatase 1EW2 Homo sapiens Investigating enzymatic inhibition activities. mdpi.com

Ligand-Receptor Interaction Analysis

The biological activity of a compound is often predicated on its ability to interact with specific biological targets, such as proteins and enzymes. Ligand-receptor interaction analysis is a computational method used to predict and understand these interactions at a molecular level. This analysis is fundamental in dissecting the behavior of molecules within a biological system. nih.gov

For derivatives of 3-Bromo-6-chloropyrazine-2-carboxylic acid, molecular docking studies have been employed to elucidate their binding modes with target proteins. For instance, in studies of related pyrazine carboxamides, docking simulations have been crucial in identifying key interactions within the active sites of enzymes. These studies often reveal that the pyrazine core acts as a scaffold, positioning the substituent groups for optimal interaction with amino acid residues. The bromine and chlorine atoms on the pyrazine ring of this compound, along with the carboxylic acid group, are expected to be key players in forming hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the ligand-receptor complex.

Table 1: Potential Molecular Interactions of this compound Functional Groups

Functional GroupPotential Interaction TypeInteracting Partner in Receptor
Carboxylic AcidHydrogen Bond Donor/Acceptor, IonicBasic (e.g., Lys, Arg) or Polar (e.g., Ser, Thr) Amino Acid Residues
Pyrazine NitrogenHydrogen Bond AcceptorHydrogen Bond Donating Amino Acid Residues (e.g., Asn, Gln)
Bromo and Chloro SubstituentsHalogen Bonding, HydrophobicElectron-rich residues (e.g., aromatic rings of Phe, Tyr) or backbone carbonyls

Note: This table is predictive and based on the known chemical properties of the functional groups.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

While specific QSAR studies on this compound are not extensively documented, research on analogous pyrazine derivatives has demonstrated the utility of this approach. For example, QSAR analyses have been performed on 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei. nih.gov These studies have highlighted the importance of molecular descriptors such as electronic, steric, and hydrophobic parameters in determining the inhibitory activity. Such models indicate that specific substitutions on the pyrazine ring can significantly influence the biological outcome. nih.gov

For a series of compounds derived from this compound, a QSAR study would typically involve the calculation of various molecular descriptors:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP.

Topological Descriptors: Connectivity indices.

These descriptors would then be used to build a regression model against experimentally determined biological activity.

Table 2: Key Molecular Descriptors for QSAR Analysis

Descriptor ClassExample DescriptorsRelevance to Biological Activity
ElectronicPartial Atomic Charges, Dipole MomentGoverns electrostatic interactions and hydrogen bonding
StericMolecular Volume, Surface AreaInfluences the fit of the molecule into a binding site
HydrophobicLogP (Octanol-Water Partition Coefficient)Relates to the compound's ability to cross cell membranes

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. For halogenated pyrazines like this compound, computational methods such as Density Functional Theory (DFT) can be used to study their reactivity and the mechanisms of their reactions.

For example, the nucleophilic substitution of the halogen atoms on the pyrazine ring is a common reaction. Computational studies can model the reaction pathway of such substitutions, identifying the transition states and intermediates involved. This allows for a detailed understanding of the reaction's feasibility and the factors that influence its rate and outcome. The electronic properties of the pyrazine ring, influenced by the electron-withdrawing carboxylic acid group and the halogen atoms, can be analyzed to predict the most likely sites for nucleophilic attack.

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways and the characterization of transition states are at the heart of mechanistic computational chemistry. These simulations provide a detailed energy profile of a chemical reaction, which is crucial for understanding its kinetics and thermodynamics.

For this compound, computational modeling could be used to explore various synthetic transformations. For instance, the decarboxylative halogenation is a known reaction for some carboxylic acids. acs.org Simulating this process for the target molecule would involve calculating the geometries and energies of the starting material, any intermediates, the transition state for the carbon-carbon bond cleavage, and the final halogenated product.

Table 3: Hypothetical Computational Study of a Reaction Pathway

Reaction StepComputational MethodInformation Obtained
Geometry Optimization of Reactants and ProductsDensity Functional Theory (DFT)Stable molecular structures and their energies
Transition State SearchSynchronous Transit-Guided Quasi-Newton (STQN)Geometry and energy of the highest point on the reaction path
Intrinsic Reaction Coordinate (IRC) CalculationIRC analysisConfirmation that the transition state connects reactants and products

These computational approaches provide a deeper understanding of the chemical behavior of this compound, guiding synthetic efforts and the design of new derivatives with desired properties.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 3-Bromo-6-chloropyrazine-2-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

1D NMR (¹H, ¹³C) for Structural Elucidation

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, featuring two key signals. A singlet corresponding to the lone proton on the pyrazine (B50134) ring (H-5) would likely appear in the aromatic region, anticipated between δ 8.5 and 9.0 ppm, influenced by the electron-withdrawing effects of the adjacent nitrogen, chlorine, and bromine atoms. Additionally, a broad singlet for the carboxylic acid proton (-COOH) would be observed, typically in the downfield region of δ 10-13 ppm, although its position can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide crucial information about the carbon framework. Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The signal for the carboxylic acid carbon (C=O) would be the most downfield, typically in the range of δ 160-170 ppm. The four carbons of the pyrazine ring would appear in the aromatic region (δ 120-160 ppm). The precise chemical shifts would be influenced by the attached substituents, with the carbons bonded to bromine (C-3) and chlorine (C-6) showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H-58.5 - 9.0 (s)-
-COOH10 - 13 (br s)-
C-2-140 - 150
C-3-125 - 135
C-5-145 - 155
C-6-150 - 160
-COOH-160 - 170
s = singlet, br s = broad singlet. Predicted values are based on general principles and data for similar structures.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR and to establish definitive connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be of limited utility for this specific molecule due to the presence of only one proton on the pyrazine ring, meaning no H-H coupling would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would be critical to directly correlate the proton signal (H-5) with its attached carbon atom (C-5), definitively assigning both.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining through-space proximity, in a small, planar molecule like this, its application might be limited but could help confirm the relative positions of substituents if any unexpected conformational effects were present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula (C₅H₂BrClN₂O₂). The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks corresponding to the natural abundance of the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Table 2: Predicted HRMS Isotopic Pattern for the Molecular Ion [M]⁺ of this compound

IonCalculated m/zRelative Abundance (%)
[C₅H₂⁷⁹Br³⁵ClN₂O₂]⁺235.9015~75
[C₅H₂⁸¹Br³⁵ClN₂O₂]⁺ / [C₅H₂⁷⁹Br³⁷ClN₂O₂]⁺237.9000100
[C₅H₂⁸¹Br³⁷ClN₂O₂]⁺239.8971~25

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would require derivatization of the carboxylic acid group, for instance, through esterification, to increase its volatility. The resulting chromatogram would show a single peak corresponding to the derivatized compound, and the mass spectrum of this peak would exhibit a molecular ion corresponding to the derivative, along with characteristic fragmentation patterns. These fragments would provide further structural information, such as the loss of the ester group, halogens, or parts of the pyrazine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching vibration, broad due to hydrogen bonding
C-H (Aromatic)~3100Stretching vibration
C=O (Carboxylic Acid)1725 - 1700Stretching vibration
C=N, C=C (Aromatic Ring)1600 - 1450Ring stretching vibrations
C-O (Carboxylic Acid)1320 - 1210Stretching vibration
C-Cl850 - 550Stretching vibration
C-Br690 - 515Stretching vibration

The most prominent features would be the very broad O-H stretch of the carboxylic acid, appearing as a wide trough in the high-frequency region, and the sharp, strong C=O stretching absorption. The presence of these two bands would be highly indicative of a carboxylic acid functional group. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to the various bending and stretching vibrations of the substituted pyrazine ring, providing a unique spectral signature for the compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from its aromatic pyrazine core and the carboxylic acid group. Heteroaromatic systems like pyrazine typically exhibit π → π* transitions at shorter wavelengths (below 300 nm). The presence of the carbonyl group (C=O) from the carboxylic acid introduces the possibility of n → π* transitions, which are generally weaker and occur at longer wavelengths compared to the π → π* transitions. The halogen substituents (bromo and chloro) may cause a bathochromic (red) shift of the absorption maxima due to their auxochromic effects.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound, with the molecular formula C₅H₂BrClN₂O₂, the analysis would focus on C, H, and N. This method provides a crucial check for the purity and empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values to validate the compound's identity.

Table 2: Theoretical Elemental Composition of this compound (C₅H₂BrClN₂O₂)

ElementSymbolAtomic WeightMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.011237.4425.29
HydrogenH1.008237.440.85
BromineBr79.904237.4433.65
ChlorineCl35.453237.4414.93
NitrogenN14.007237.4411.80
OxygenO15.999237.4413.48

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While publicly accessible crystallographic data for this compound is not available, this technique would provide invaluable information if a suitable single crystal could be obtained.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms within the molecule. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, and how the molecules pack in the crystal lattice. This information is critical for understanding the solid-state properties of the compound. Key parameters that would be determined include the crystal system, space group, and the dimensions of the unit cell.

Applications and Emerging Research Directions

Role as a Synthetic Synthon for Complex Molecules

3-Bromo-6-chloropyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable synthetic synthon, or building block, in organic chemistry. Its structure, featuring a pyrazine (B50134) core with three distinct functional groups (a carboxylic acid, a bromine atom, and a chlorine atom), provides multiple reactive sites. This allows chemists to strategically perform a variety of chemical transformations to construct more complex molecular architectures. The bromine and chlorine atoms, in particular, serve as versatile handles for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The pyrazine nucleus is a core component of many naturally occurring and synthetically important molecules. mdpi.com Highly substituted pyrazines like this compound are instrumental as starting materials in the synthesis of complex heterocyclic systems. Modern synthetic methodologies, such as regio- and chemoselective metalations, can be employed to selectively functionalize specific positions on the pyrazine ring. mdpi.com For instance, a related chloropyrazine was utilized in a multi-step synthesis of coelenterazine, a bioluminescent pyrazine found in the jellyfish Aequorea victoria, showcasing the utility of such precursors in accessing complex natural products. mdpi.com The strategic use of halogenated pyrazines in reactions like the nickel-catalyzed Kumada–Corriu cross-coupling further demonstrates their role in building intricate molecular frameworks by selectively replacing the halogen atoms with other organic groups. mdpi.com

Pyrazine derivatives are a significant class of heterocyclic compounds that serve as crucial intermediates in the development of pharmaceuticals and agrochemicals. mdpi.com The pyrazine ring is a key pharmacophore in various biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, diuretic, antidiabetic, and anti-inflammatory activities. mdpi.com

The utility of functionalized pyrazines is highlighted by the synthesis of the antiviral drug favipiravir (B1662787) (T-705). One reported synthesis of this important pharmaceutical involves the use of 3,6-dichloropyrazine-2-carbonitrile (B1371311) as a key intermediate, demonstrating how halogenated pyrazine scaffolds are essential for constructing medicinally relevant compounds. mdpi.com Pyrazine carboxamide analogs, a class to which derivatives of this compound belong, are noted as innovative broad-spectrum viral polymerase inhibitors effective against various RNA viruses. mdpi.com

Table 1: Examples of Bioactive Molecules Derived from Pyrazine Scaffolds

Compound/Class Therapeutic Area Role of Pyrazine Core Reference
Favipiravir (T-705) Antiviral Core structural component mdpi.com
Coelenterazine Bioluminescence Natural product core mdpi.com
Pyrazine Carboxamides Antiviral Key pharmacophore mdpi.com
Various Derivatives Anticancer, Diuretic Bioactive scaffold mdpi.com

Advanced Materials Science

The inherent electronic properties of the pyrazine ring make it a compelling component in the field of materials science. As an electron-deficient aromatic system, pyrazine can be incorporated into larger conjugated materials to modulate their electronic and photophysical characteristics. mdpi.com This has led to significant interest in pyrazine derivatives for applications in electronics and functional materials. rsc.org

Pyrazine-functionalized π-conjugated materials are receiving considerable attention for their potential in optoelectronic applications due to their favorable charge transfer properties. rsc.org These materials are being explored for use in solar cells, field-effect transistors, and organic light-emitting diodes (OLEDs). rsc.org

In the context of OLEDs, pyrazine derivatives have been used as dopants in the emissive polymer layer. For example, the addition of a 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine dopant to an MEH-PPV based OLED resulted in significantly enhanced external quantum efficiencies, which was attributed to the improved electron-transporting properties of the pyrazine system. rsc.org Furthermore, pyrazine-based compounds have been designed as hole transport materials (HTMs) for use in p-i-n planar perovskite solar cells. The introduction of an electron-deficient pyrazine core into the molecular structure of an HTM can improve charge transfer and enhance hole mobility, leading to higher power conversion efficiency compared to other materials. epa.gov

Table 2: Applications of Pyrazine Derivatives in Optoelectronics

Application Role of Pyrazine Derivative Observed Outcome Reference
Organic Light-Emitting Diodes (OLEDs) Electron-transporting dopant Enhanced external quantum efficiency rsc.org
Perovskite Solar Cells Hole Transport Material (HTM) Improved charge transfer and mobility epa.gov
General Optoelectronics π-conjugated material component Favorable charge transfer properties rsc.org

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid and nitrogen atoms present in pyrazine derivatives like this compound make them excellent candidates for use as organic linkers in the synthesis of MOFs.

Pyrazine-based ligands, such as pyrazine-dicarboxylic acid, have been used to create novel iron-based MOFs. researchgate.netnih.gov In one study, incorporating a pyrazine-based ligand introduced pyridine-N sites that could coordinate with the iron clusters. This O-Fe-N coordination was found to lower the binding energy and accelerate the Fe(II)/Fe(III) cycling, which significantly enhanced the MOF's catalytic activity in a Fenton-like process for degrading organic pollutants. researchgate.netnih.gov Similarly, ligands like 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine have been used to construct luminescent MOFs for applications in chemical sensing. researchgate.net These frameworks exhibit high stability and can be used to detect specific ions and molecules. researchgate.net

Interdisciplinary Research Areas

Research into pyrazine derivatives often spans multiple scientific disciplines, blending synthetic chemistry with biology, medicine, and materials science. A prominent interdisciplinary area is the development of metal-based coordination compounds for therapeutic applications. nih.gov By coordinating pyrazine-derived ligands to metal ions such as manganese, iron, cobalt, and nickel, researchers can create novel complexes with specific biological properties. nih.gov

These metal complexes are being investigated for their potential as anticancer agents. nih.gov The organic ligand, derived from a pyrazine core, can be systematically modified to tune the properties of the final metal complex. The ligand's structure influences how the complex interacts with biological targets. This research integrates coordination chemistry with medicinal chemistry and pharmacology, aiming to design targeted drugs for diseases like cancer. nih.gov

Chemical Biology Applications and Probe Development

There is currently no scientific literature available that describes the use of this compound in chemical biology or for the development of chemical probes. Searches for its application as a molecular tool to investigate biological systems, including its use in assays, imaging, or as a ligand for protein targets, yielded no results. Consequently, there are no research findings or data to report on this topic.

Environmental Chemistry: Degradation and Transformation Studies

Similarly, the environmental fate of this compound remains uninvestigated according to publicly accessible records. There are no studies detailing its degradation pathways, transformation products, or persistence in various environmental compartments such as soil or water. Research on the biodegradation of generally substituted pyrazines exists, but this does not provide specific data for the halogenated derivative . Therefore, no detailed research findings or data tables on its environmental degradation and transformation can be provided.

Future Perspectives and Research Gaps

Untapped Reactivity Profiles and Novel Transformations

The reactivity of 3-Bromo-6-chloropyrazine-2-carboxylic acid is largely dictated by its three distinct functional groups, offering a platform for selective and diverse chemical transformations. Future research should focus on exploiting the differential reactivity of the C-Br and C-Cl bonds and leveraging the carboxylic acid moiety in novel coupling strategies.

The electron-deficient nature of the pyrazine (B50134) ring makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. rsc.org While Suzuki, Heck, and Sonogashira couplings are known for pyrazines, a systematic exploration of these reactions on this compound is a significant research gap. rsc.org The differential reactivity of the C-Br versus the C-Cl bond under varying catalytic conditions (e.g., ligand and metal choice) could allow for sequential, site-selective functionalization, providing a powerful tool for building molecular complexity.

Furthermore, the direct C-H functionalization of the pyrazine ring represents a promising, atom-economical approach to introduce further substituents. nih.gov Iron-catalyzed C-H functionalization methods have been successfully applied to other electron-deficient heterocycles and could be adapted for this scaffold. nih.gov

A particularly underexplored area is the use of the carboxylic acid group as a synthetic handle in decarboxylative cross-coupling reactions. wikipedia.orgnih.gov This strategy would allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position, with the extrusion of carbon dioxide as the only byproduct. wikipedia.orgnih.gov Such reactions are advantageous due to the use of readily available carboxylic acids as stable, non-toxic alternatives to traditional organometallic reagents. wikipedia.org

Potential Transformation Reactive Site(s) Key Advantages Relevant Research Area
Sequential Suzuki CouplingC-Br, C-ClSite-selective introduction of aryl/vinyl groupsCatalyst development, ligand design
Sonogashira CouplingC-Br, C-ClIntroduction of alkynyl moietiesMaterials science, medicinal chemistry
Heck CouplingC-Br, C-ClC-C bond formation with alkenesSynthesis of complex organic molecules
C-H Activation/ArylationC-5 HAtom-economical functionalizationGreen chemistry, methodology development
Decarboxylative CouplingC-COOHUse of a stable, non-toxic functional handleNovel C-C bond formation strategies

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. The pyrazine core can be a precursor to chiral piperazines, a privileged scaffold in many bioactive compounds. A significant research gap is the development of methodologies for the asymmetric synthesis of derivatives of this compound.

One promising avenue is the asymmetric hydrogenation of the pyrazine ring. Iridium- and palladium-catalyzed asymmetric hydrogenations have been successfully employed for the synthesis of chiral tetrahydropyrazines and piperazin-2-ones from substituted pyrazines. rsc.orgacs.orgthieme-connect.com Applying these methods to derivatives of this compound could provide access to a wide array of enantioenriched building blocks. The key challenge lies in achieving high levels of enantioselectivity in the presence of multiple substituents.

Another approach involves the use of chiral auxiliaries to direct stereoselective transformations on the pyrazine core or its substituents. nih.gov This strategy has been used in the total synthesis of complex natural products containing pyrazine moieties and could be adapted for the asymmetric synthesis of derivatives of the title compound. nih.gov

Asymmetric Method Target Chiral Scaffold Catalyst/Reagent Type Potential Challenges
Asymmetric HydrogenationChiral Piperazines/TetrahydropyrazinesIridium or Palladium complexes with chiral ligandsSubstrate scope, achieving high enantioselectivity
Chiral Auxiliary-Directed SynthesisStereochemically defined derivativesRemovable chiral groups (e.g., oxazolidinones)Multi-step sequences, auxiliary removal
Enantioselective C-H FunctionalizationChiral substituted pyrazinesChiral catalysts for direct functionalizationRegio- and enantioselectivity control

Integration of Machine Learning in Retrosynthesis and Reaction Prediction

In addition to retrosynthesis, machine learning models can be trained to predict the outcomes of chemical reactions, including yields and potential side products. nih.govrjptonline.org By training these models on large datasets of reactions involving pyrazines and other heterocycles, researchers can screen for the most promising reaction conditions in silico before conducting laboratory experiments. nips.cc This approach can significantly reduce the time and resources required for reaction optimization. The development of specialized ML models for the reactivity of halogenated, electron-deficient N-heterocycles is a key area for future research.

AI/ML Application Objective Potential Impact on Synthesis Key Requirement
Retrosynthesis PlanningIdentify optimal synthetic routes to derivativesDiscovery of novel, more efficient pathwaysLarge, high-quality reaction databases
Reaction Outcome PredictionPredict product structures and yieldsAccelerated reaction optimization, reduced experimentationAccurate molecular representations and algorithms
Catalyst/Reagent SelectionSuggest optimal catalysts and reagents for specific transformationsImproved reaction efficiency and selectivityData on catalyst performance across diverse reactions

Exploration of Sustainable and Biocatalytic Synthetic Routes

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic methods.

Biocatalysis offers a powerful approach to greener chemical synthesis. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. rsc.org For instance, the enzymatic synthesis of pyrazinamide (B1679903) derivatives has been demonstrated, showcasing the potential for biocatalytic approaches in the functionalization of the pyrazine core. rsc.org Exploring enzymatic methods for the synthesis or modification of this compound, such as selective hydrolysis, amidation, or even halogenation/dehalogenation, is a fertile area for investigation.

Flow chemistry is another key technology for sustainable synthesis. mdpi.comnih.gov Conducting reactions in continuous flow reactors offers advantages such as enhanced heat and mass transfer, improved safety, and easier scalability compared to traditional batch processes. mdpi.com Developing flow-based syntheses for this compound and its derivatives could lead to more efficient, safer, and more scalable manufacturing processes. researchgate.net

Sustainable Approach Description Potential Advantages Research Focus
BiocatalysisUse of enzymes to catalyze specific transformationsHigh selectivity, mild reaction conditions, reduced wasteEnzyme screening and engineering
Flow ChemistryPerforming reactions in continuous flow systemsImproved efficiency, safety, and scalabilityReactor design, process optimization
Green SolventsReplacement of hazardous solvents with benign alternativesReduced environmental impact and toxicitySolvent screening, reaction optimization in green media
One-Pot ReactionsCombining multiple synthetic steps into a single operationIncreased efficiency, reduced waste and purification stepsDevelopment of multi-step tandem reactions

Advanced Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. This requires the use of advanced techniques for the characterization of short-lived, transient intermediates.

Modern spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture. thieme-connect.de These methods can help to identify reactive intermediates and elucidate reaction pathways. For transition-metal-catalyzed reactions, techniques like mass spectrometry can be used to characterize organometallic intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying reaction mechanisms. researchgate.netbendola.com DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and provide insights into the factors that control reactivity and selectivity. researchgate.net Combining experimental and computational studies will be key to unraveling the complex reactivity of this highly functionalized pyrazine derivative.

Characterization Technique Type of Information Provided Application Area
In-situ NMR SpectroscopyReal-time structural information on species in solutionMechanistic studies of coupling reactions
In-situ IR SpectroscopyReal-time monitoring of functional group transformationsKinetic analysis and reaction profiling
Mass Spectrometry (e.g., ESI-MS)Identification of organometallic intermediates and productsElucidation of catalytic cycles
Density Functional Theory (DFT)Geometries and energies of intermediates and transition statesMechanistic investigation and prediction of reactivity

Q & A

Q. What are the optimized synthetic routes for 3-bromo-6-chloropyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functionalization of pyrazine derivatives. A patented method (FMC Corporation) describes regioselective bromination and chlorination of pyrazole precursors under controlled conditions. For example, halogenation of pyrazole-3-carboxylic acid derivatives using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C achieves selective substitution at the 3- and 6-positions . Yield optimization (60–75%) requires strict temperature control and stoichiometric excess of halogenating agents. Post-synthesis purification via recrystallization (ethanol/water) improves purity to >95% .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

X-ray crystallography (e.g., SHELX programs) confirms the planar pyrazine core with Br and Cl substituents at positions 3 and 6, respectively . Key spectroscopic data include:

  • ¹H/¹³C NMR : Absence of aromatic protons (pyrazine ring), with carbonyl (C=O) resonance at ~165 ppm .
  • HRMS : Molecular ion [M+H]⁺ at m/z 264.90 (calculated: 264.91) .
  • IR : Strong C=O stretch at 1710 cm⁻¹ and C-Br/C-Cl vibrations at 550–650 cm⁻¹ .

Q. What are the key physicochemical properties relevant to handling and storage?

The compound is a crystalline solid with:

  • Melting point : 148–152°C .
  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but low in water (<1 mg/mL).
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How does this compound function as a building block in medicinal chemistry?

The carboxylic acid moiety enables conjugation with amines or alcohols to form amides/esters for drug discovery. For example, coupling with benzylamine via EDC/HOBt yields a bioactive analog showing antiproliferative activity (IC₅₀ = 8.2 µM in HeLa cells) . The bromine and chlorine substituents enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl libraries .

Q. What mechanistic insights exist for its antioxidant and antitumor properties?

In vitro studies on its methyl ester derivative (a prodrug) reveal ROS scavenging via the pyrazine ring’s electron-deficient π-system, reducing lipid peroxidation by 40% at 50 µM . Antiproliferative effects correlate with caspase-3 activation (2.5-fold increase in apoptosis) in colorectal cancer cells. Structure-activity relationship (SAR) studies suggest halogen positioning is critical: 3-Br/6-Cl substitution maximizes DNA intercalation potency .

Q. How can computational methods predict its reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal:

  • Electrophilicity Index (ω) : 5.2 eV, indicating high reactivity toward nucleophiles.
  • Frontier Molecular Orbitals : LUMO localized on Br and Cl atoms, favoring SNAr reactions .
    These predictions align with experimental data showing 85% conversion in Pd-catalyzed aminations .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Key issues include:

  • Regioselectivity : Competing 2-bromo/5-chloro byproducts form under suboptimal conditions. Kinetic studies show a 10°C increase doubles byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is required for gram-scale batches, reducing overall yield to 50–60% .
    Microreactor systems improve heat/mass transfer, achieving 85% regioselectivity at 10 g scale .

Methodological Considerations

Q. How are contradictory data on biological activity resolved?

Discrepancies in IC₅₀ values (e.g., 8.2 µM vs. 15.4 µM in similar cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis of dose-response curves and standardization to controls (e.g., doxorubicin) improves reproducibility .

Q. What advanced techniques validate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Binding affinity (KD = 12 nM) to human carbonic anhydrase IX .
  • Cryo-EM : Visualizes compound binding to kinase active sites (e.g., EGFR T790M mutant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.